molecular formula C12H15ClS B2768743 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene CAS No. 1881331-52-7

1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene

Cat. No.: B2768743
CAS No.: 1881331-52-7
M. Wt: 226.76
InChI Key: SINHXMZHGHNMMO-UHFFFAOYSA-N
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Description

1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene is an organic compound with the molecular formula C12H15ClS. It is characterized by a benzene ring substituted with a chlorine atom and a cyclopentylsulfanyl group attached via a methylene bridge.

Scientific Research Applications

1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopentyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-chloro-4-(cyclopentylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClS/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINHXMZHGHNMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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